REACTION_CXSMILES
|
C(OC([N:8]([CH2:13][CH2:14][CH2:15][O:16][CH3:17])[N:9]=C(C)C)=O)(C)(C)C.[ClH:18]>>[ClH:18].[ClH:18].[CH3:17][O:16][CH2:15][CH2:14][CH2:13][NH:8][NH2:9] |f:2.3.4|
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Name
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N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester
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Quantity
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6.49 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(N=C(C)C)CCCOC
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Name
|
|
Quantity
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27 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The solution was heated
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Type
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TEMPERATURE
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Details
|
The solution was cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to remove the tetrahydrofuran
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Type
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ADDITION
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Details
|
To the aqueous layer was added toluene (200 mL)
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Type
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CUSTOM
|
Details
|
the water was removed
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Type
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CONCENTRATION
|
Details
|
via concentrating in vacuo (
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Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COCCCNN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |